![molecular formula C9H11Cl2NOS B3008895 3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide CAS No. 2470437-07-9](/img/structure/B3008895.png)
3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide
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Overview
Description
“3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring in this compound is substituted with two chlorine atoms .
Synthesis Analysis
A related compound, “3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides”, was synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .
Molecular Structure Analysis
The structures of the newly synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .
Chemical Reactions Analysis
The synthesized compounds were evaluated as antimicrobial and antioxidants . Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .
Scientific Research Applications
Antimicrobial Activity
3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide has been investigated for its antimicrobial potential. In a recent study, a series of related compounds were synthesized and evaluated for their antimicrobial activity . Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum. While other synthesized compounds did not show significant activity, this finding highlights the compound’s potential as an antimicrobial agent.
Structural Modifications for Drug Development
Molecular docking studies were conducted to evaluate the possibility of using these compounds as drugs. The synthesized compounds showed good affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis. Notably, compounds (3a) and (3b) exhibited the highest affinity with the lowest binding energies. These findings suggest that further structural modifications could enhance their drug-like properties .
Thiazole Derivatives
The compound can be transformed into 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles. These thiazole derivatives exhibit interesting properties and may find applications in medicinal chemistry, materials science, or agrochemicals .
Biological Studies
Researchers explore the effects of 3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide on various biological systems. These studies aim to uncover its interactions with enzymes, receptors, and cellular processes. By understanding its mechanisms of action, scientists can develop targeted therapies or diagnostic tools.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NOS/c1-2-12-8(13)4-3-6-5-7(10)14-9(6)11/h5H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYJIBJBBWRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=C(SC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide |
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